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Compound of Interest

Compound Name: Erythrityl tetranitrate

Cat. No.: B1671062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Erythrityl
Tetranitrate (ETN) as a precursor in organic synthesis. It covers the synthesis of ETN, its

derivatization, and its potential applications in the development of new chemical entities.

Introduction
Erythrityl tetranitrate (ETN), chemically known as [(2R,3S)-1,3,4-trinitrooxybutan-2-yl] nitrate,

is a nitrate ester of the sugar alcohol erythritol.[1] While it is well-known as a vasodilator for the

treatment of angina pectoris and as a powerful explosive, its utility as a precursor in organic

synthesis is an area of growing interest.[1][2][3] The four nitrate ester functional groups offer

reactive sites for various chemical transformations, making ETN a potentially versatile building

block for the synthesis of complex molecules.

As a vasodilator, ETN's mechanism of action involves the release of nitric oxide (NO), which

activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate

(cGMP) and subsequent relaxation of smooth muscle cells.[2][4][5][6] This biochemical

pathway highlights the biological activity inherent in the nitrate ester functional groups.

From a synthetic standpoint, the nitrate ester groups can be subjected to reactions such as

denitration to yield alcohols, or displacement to introduce other functionalities. These

transformations open avenues for the synthesis of novel polyfunctionalized compounds that

may be of interest to drug development professionals.
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Synthesis of Erythrityl Tetranitrate (ETN)
The synthesis of ETN is a straightforward nitration of erythritol. Several methods have been

reported, with the most common employing a mixture of concentrated nitric acid and sulfuric

acid.

Protocol 2.1: Synthesis of ETN using Nitric Acid and Sulfuric Acid

This protocol is adapted from established laboratory procedures.[7]

Materials:

Erythritol

Concentrated Nitric Acid (d=1.5 g/mL)

Concentrated Sulfuric Acid

Ice

Distilled Water

Ethyl Alcohol

Beakers

Stirring rod

Filtration apparatus

Procedure:

Cool 400 g of concentrated nitric acid in an ice bath to below 0 °C.

Slowly add 100 g of powdered erythritol to the cooled nitric acid in small portions with

constant stirring, ensuring the temperature does not exceed 0 °C.

Once all the erythritol has dissolved, slowly add 900 g of concentrated sulfuric acid while

maintaining the low temperature.
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Allow the mixture to stand for several hours, during which crude ETN will crystallize.

Filter the crude product and wash it with ice-cold water until the washings are free of sulfate

ions.

Recrystallize the crude ETN from hot ethyl alcohol to obtain a purified, colorless crystalline

solid.

Protocol 2.2: Synthesis of ETN using Ammonium Nitrate and Sulfuric Acid

This method provides an alternative to using concentrated nitric acid directly.[3]

Materials:

Ammonium Nitrate

Concentrated Sulfuric Acid (98%)

Erythritol

Ice water

Saturated Sodium Bicarbonate solution

Beakers

Magnetic stirrer and stir bar

Ice bath

Filtration apparatus

Procedure:

Dissolve 1.39 g (17.4 mmol) of ammonium nitrate in 5 mL of 98% sulfuric acid in a flask

cooled in an ice bath.

Slowly add 2.1 g (17.2 mmol) of erythritol to the solution, maintaining the temperature at

approximately 15 °C during the addition.
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Stir the solution for about 1 hour.

Pour the reaction mixture into 50 mL of ice water, which will cause a white precipitate of ETN

to form.

Filter the precipitate and wash it with a saturated aqueous sodium bicarbonate solution (3 x

20 mL) followed by deionized water (3 x 20 mL).

The resulting white powder is crude ETN.

Table 1: Summary of ETN Synthesis Protocols

Parameter Protocol 2.1 Protocol 2.2

Nitrating Agent
Concentrated Nitric Acid &

Sulfuric Acid

Ammonium Nitrate & Sulfuric

Acid

Starting Alcohol Erythritol Erythritol

Key Reagent Ratio
1:4:9 (Erythritol:HNO₃:H₂SO₄

by weight)

~1:1 (Erythritol:Ammonium

Nitrate molar ratio)

Reaction Temperature < 0 °C ~15 °C

Work-up
Water wash, recrystallization

from ethanol

Precipitation in ice water, wash

with NaHCO₃ and water

Erythrityl Tetranitrate in Organic Synthesis
ETN can serve as a precursor for various derivatives through reactions targeting the nitrate

ester groups. The most common transformation is denitration, which can be controlled to

produce partially nitrated erythritol species.

Protocol 3.1: Synthesis of Erythritol-1,2,4-trinitrate (ETriN) via Partial Denitration

This protocol demonstrates the selective removal of one nitrate group from ETN.[3]

Materials:
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Erythrityl Tetranitrate (ETN)

1,4-Dioxane

Ethanol

Hydrazine monohydrate

Deionized water

Dichloromethane

Round-bottom flask with reflux condenser

Heating mantle

Separatory funnel

Procedure:

Dissolve 3.99 g (13.2 mmol) of ETN in a mixture of 32 mL of 1,4-dioxane and 32 mL of

ethanol in a round-bottom flask. Heat with stirring until the ETN is fully dissolved.

Prepare a solution of 670.5 mg (13.39 mmol) of hydrazine monohydrate in 16 mL of

deionized water.

Add the hydrazine solution to the ETN solution.

Reflux the reaction mixture for 4 hours.

Allow the reaction to cool to room temperature.

Add 50 mL of deionized water to the mixture.

Extract the product with dichloromethane (3 x 50 mL).

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium

sulfate), filter, and concentrate under reduced pressure to yield ETriN. A 64% yield has been

reported for this procedure.[3]
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Table 2: Quantitative Data for the Synthesis of ETriN

Reactant
Molecular Weight (
g/mol )

Amount (g) Moles (mmol)

ETN 302.11 3.99 13.2

Hydrazine

monohydrate
50.06 0.6705 13.39

Product (ETriN) 257.11 - -

Reported Yield 64%

Further Synthetic Potential:

The nitrate ester groups of ETN can potentially undergo other transformations, such as:

Reduction to Alcohols: Strong reducing agents like LiAlH₄ can reduce esters to primary

alcohols. This could be applied to ETN to regenerate erythritol or produce partially

deoxygenated derivatives.

Conversion to Nitroalkanes: Alkyl nitrates can be converted to nitroalkanes by reaction with

an alkali metal nitrite.[1] This reaction could potentially be used to synthesize nitro-

derivatives of erythritol.

Visualizations
Diagram 1: Vasodilator Signaling Pathway of Erythrityl Tetranitrate
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Caption: Signaling cascade initiated by ETN leading to vasodilation.

Diagram 2: Synthetic Workflow for Erythrityl Tetranitrate and a Derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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